molecular formula C25H22N2O2 B2779059 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide CAS No. 2034429-20-2

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide

Cat. No.: B2779059
CAS No.: 2034429-20-2
M. Wt: 382.463
InChI Key: DKIGDBJJNIVKQS-UHFFFAOYSA-N
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Description

“N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen . The furan and pyridine rings are connected by a methylene bridge. The compound also contains a propanamide group with two phenyl substituents .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCRs), which are a series of simultaneous multi bond-forming reactions . These reactions enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials, leading to the target products by one-pot operation . A similar compound, [4- (4-aryl)-5- (cyclohexylamino)-2- (pyridin-2-yl)furan-3-yl] (pyridin-2-yl)methanones, was synthesized via a multicomponent reaction of 1,3-di (pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The furan and pyridine rings contribute to the aromaticity of the molecule, while the propanamide group and the phenyl substituents add to its complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, given its structural complexity. The presence of multiple functional groups and aromatic rings can lead to a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .

Scientific Research Applications

1. Amplifier of Phleomycin Against E. coli

A study conducted by Brown and Cowden (1982) investigated compounds with a structure similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide, focusing on their activity as amplifiers of phleomycin against Escherichia coli. The pyridinyl derivatives of these compounds demonstrated significant biological activity in this context (Brown & Cowden, 1982).

2. Inhibitor of Ca²⁺-Induced Mitochondrial Permeability Transition

Murasawa et al. (2012) identified a structural scaffold similar to this compound as a promising candidate for the development of therapeutic agents. These agents are particularly relevant for treating vascular dysfunctions, including ischemia/reperfusion injury. Among the synthesized compounds, one exhibited potent inhibitory activity against Ca(2+)-induced mitochondrial swelling (Murasawa et al., 2012).

3. Antiprotozoal Agents

Ismail et al. (2004) synthesized a compound structurally related to this compound. This compound demonstrated strong DNA affinity and significant in vitro and in vivo activity against protozoal infections, indicating its potential as an antiprotozoal agent (Ismail et al., 2004).

4. Bioisosteres of 5-HT1F Receptor Agonists

In the search for bioisosteres of 5-HT1F receptor agonist indole analogues, Mathes et al. (2004) explored compounds structurally similar to this compound. These studies led to the discovery of potent and selective 5-HT1F receptor agonists with potential therapeutic applications for treating acute migraine (Mathes et al., 2004).

5. DNA Intercalative Human Topoisomerase IIα Catalytic Inhibitor

Jeon et al. (2017) synthesized a novel derivative of this compound, which acted as a DNA intercalative human topoisomerase IIα catalytic inhibitor. This compound showed greater activity and less DNA toxicity than etoposide, indicating its potential for anticancer applications (Jeon et al., 2017).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its potential biological activities. Given its complex structure, it may have interesting pharmacological properties that could be explored in future research .

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c28-25(27-16-19-13-23(17-26-15-19)22-11-12-29-18-22)14-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-13,15,17-18,24H,14,16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIGDBJJNIVKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC2=CC(=CN=C2)C3=COC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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